molecular formula C15H14BrN B6322797 3-Bromo-9-propyl-9H-carbazole CAS No. 865443-61-4

3-Bromo-9-propyl-9H-carbazole

Cat. No. B6322797
CAS RN: 865443-61-4
M. Wt: 288.18 g/mol
InChI Key: FGUGURGUESHHLG-UHFFFAOYSA-N
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Description

3-Bromo-9-propyl-9H-carbazole is a chemical compound with the formula C₁₅H₁₄BrN . It is used for research purposes . It is an isomer to 2-Bromo-9H-carbazole, with the only difference being that 9H-carbazole is mono-brominated at the 3-position .


Synthesis Analysis

The synthesis of 3-Bromo-9H-carbazole involves the use of N-bromosuccinimide in dimethylformamide, which is added dropwise to a solution of carbazole in dimethylformamide . The reaction mixture is then stirred at room temperature for 24 hours .


Molecular Structure Analysis

The molecular weight of this compound is 288.182 g/mol . The structure of this compound includes a three-ring system containing a pyrrole ring fused on either side to a benzene ring .


Chemical Reactions Analysis

3-Bromo-9H-carbazole is an aryl hydrocarbon receptor agonist . It is used as a standard for environmental testing and research . The compound is also used for the biological potency study and characterization of mono to tetra-halogenated carbazoles .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 288.182 g/mol . It is stored at ambient temperature . The compound is used for research purposes only .

Scientific Research Applications

Synthesis and Characterization

  • The study of bromocarbazoles, including derivatives like 3-Bromo-9-propyl-9H-carbazole, involves their preparation, isolation, and characterization. This research often examines their spectroscopic data (UV-absorption, fluorescence, and phosphorescence emission spectra) and dynamic properties in different states (Ponce, Cabrerizo, Bonesi, & Erra-Balsells, 2006).

Oxidation Products and Bacterial Transformation

  • Studies on carbazole derivatives, like this compound, include examining their oxidation products and transformation by bacteria. This is significant in understanding their pharmacological applications and environmental impact (Waldau, Methling, Mikolasch, & Schauer, 2009).

Electrochromic Applications

  • Research into carbazole derivatives also includes their use in electrochromic polymers, focusing on their solubility, film-forming ability, thermal stability, and coloration efficiency. This has implications in materials science and engineering (Zhang, Liu, Hou, & Niu, 2019).

Potential Toxicity Assessment

  • The potential toxicity of compounds like this compound is assessed through molecular docking studies, particularly their interaction with human receptors such as the androgen receptor. This research is crucial for understanding the environmental and health impacts of these compounds (Armas & Apodaca, 2022).

Luminescence and Thermal Properties

  • Investigations into carbazole derivatives also cover their luminescence and thermal properties, which are important for various technological applications. This includes studies on their crystal structures and interactions at the molecular level (Tang, Xi, Sun, Wang, Kang, & Gao, 2021).

Biological Evaluation

Safety and Hazards

3-Bromo-9H-carbazole may cause respiratory irritation, serious eye irritation, skin irritation, and could be harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including gloves and eye protection, should be worn when handling this compound .

Future Directions

3-Bromo-9H-carbazole and its derivatives reduce the chance of being oxidized to form excimers or oligomers . This property makes it a promising compound for future research and potential applications .

Relevant Papers The paper titled “Rewritable resistive memory effect in poly[N-(3-(9H-carbazol-9-yl)propyl)-methacrylamide] memristor” presents the synthesis of poly[N-(3-(9H-carbazol-9-yl)propyl)-methacrylamide] (PCaPMA), along with its physical, photophysical, and electrical properties . The paper reveals the promising potential of PCaPMA for application in bistable memory devices .

properties

IUPAC Name

3-bromo-9-propylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN/c1-2-9-17-14-6-4-3-5-12(14)13-10-11(16)7-8-15(13)17/h3-8,10H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUGURGUESHHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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